molecular formula C14H8FNO2 B8555908 2-(4-Fluorophenoxy)-5-formylbenzonitrile

2-(4-Fluorophenoxy)-5-formylbenzonitrile

Cat. No.: B8555908
M. Wt: 241.22 g/mol
InChI Key: WKMHXZZXRCWDRR-UHFFFAOYSA-N
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Description

2-(4-Fluorophenoxy)-5-formylbenzonitrile is a benzonitrile derivative featuring a 4-fluorophenoxy substituent at position 2 and a formyl group at position 4. This compound combines a nitrile group, a fluorinated aromatic ether, and an aldehyde functionality, making it a versatile intermediate in pharmaceutical and materials chemistry. The fluorine atom enhances electron-withdrawing effects, while the formyl group enables further derivatization, such as condensation reactions to form Schiff bases or hydrazones .

Properties

Molecular Formula

C14H8FNO2

Molecular Weight

241.22 g/mol

IUPAC Name

2-(4-fluorophenoxy)-5-formylbenzonitrile

InChI

InChI=1S/C14H8FNO2/c15-12-2-4-13(5-3-12)18-14-6-1-10(9-17)7-11(14)8-16/h1-7,9H

InChI Key

WKMHXZZXRCWDRR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C=C2)C=O)C#N)F

Origin of Product

United States

Comparison with Similar Compounds

2-Fluoro-5-formylbenzonitrile (CAS 218301-22-5)

  • Structure: Lacks the 4-fluorophenoxy group, containing only a fluorine atom at position 2 and a formyl group at position 5.
  • Molecular Formula: C₈H₄FNO .
  • Key Differences: The absence of the phenoxy group reduces steric hindrance and alters electronic properties. Reactivity: The nitrile and formyl groups remain reactive, but the lack of an ether linkage limits its utility in forming polyaromatic scaffolds.
  • Applications : Primarily used as a precursor in synthesizing fluorinated benzaldehyde derivatives .

4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile (CAS 1381944-54-2)

  • Structure : Features a chloro-methylphenyl group at position 4 and a fluorine atom at position 2.
  • Molecular Formula : C₁₄H₉ClFN .
  • Key Differences: Chlorine and methyl substituents introduce steric bulk and distinct electronic effects compared to the fluorophenoxy group.
  • Applications : Likely employed in agrochemicals or as a ligand in catalysis due to its halogenated biphenyl structure .

5-Formyl-2-(morpholin-4-yl)benzonitrile

  • Structure: Substitutes the fluorophenoxy group with a morpholine ring at position 2.
  • Key Differences: The morpholine group introduces a tertiary amine, enhancing solubility in polar solvents and enabling hydrogen bonding. Electronic effects shift from electron-withdrawing (fluorophenoxy) to electron-donating (morpholine), altering reactivity in electrophilic substitutions.
  • Applications: Potential use in drug discovery for its balanced lipophilicity and hydrogen-bonding capacity .

3-Cyano-4-fluorobenzaldehyde (Synonym for 2-Fluoro-5-formylbenzonitrile)

  • Structure : Identical to 2-Fluoro-5-formylbenzonitrile but named based on alternate positional numbering.
  • Applications : Interchangeable with 2-Fluoro-5-formylbenzonitrile in synthetic pathways .

Structural and Functional Analysis

Electronic Effects

  • Fluorophenoxy vs. Morpholine: The 4-fluorophenoxy group in the target compound is electron-withdrawing, stabilizing negative charges and directing electrophilic attacks to specific ring positions. In contrast, morpholine’s oxygen and nitrogen atoms donate electron density, increasing nucleophilicity .
  • Chloro vs. Fluoro : Chlorine’s higher electronegativity in 4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile intensifies electron withdrawal but may reduce metabolic stability compared to fluorine .

Steric Considerations

  • The 4-fluorophenoxy group in the target compound introduces moderate steric hindrance, which can hinder interactions with planar enzyme active sites. Comparatively, the morpholine group’s flexibility may improve binding to globular proteins .

Pharmaceutical Relevance

  • Morpholine-containing analogs (e.g., 5-Formyl-2-(morpholin-4-yl)benzonitrile) are explored for CNS drugs due to improved blood-brain barrier penetration .

Material Science

  • Nitrile derivatives with fluorinated aryl groups are used in liquid crystals and OLEDs, where electron-withdrawing groups enhance charge transport .

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